molecular formula C7H6FNO3 B15131304 4-Fluoro-5-methoxypicolinic acid

4-Fluoro-5-methoxypicolinic acid

Cat. No.: B15131304
M. Wt: 171.13 g/mol
InChI Key: GPZOHNKOHGMPRN-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxypicolinic acid is a fluorinated pyridine derivative featuring a carboxylic acid group at position 2, a fluorine atom at position 4, and a methoxy group at position 5 of the pyridine ring. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing effects of fluorine and the steric/electronic influence of the methoxy group, which modulate its reactivity and interaction with biological targets.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

4-fluoro-5-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C7H6FNO3/c1-12-6-3-9-5(7(10)11)2-4(6)8/h2-3H,1H3,(H,10,11)

InChI Key

GPZOHNKOHGMPRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methoxypicolinic acid typically involves the introduction of the fluorine and methoxy groups onto the picolinic acid framework. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for 4-Fluoro-5-methoxypicolinic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methoxypicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Fluoro-5-methoxypicolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxypicolinic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall efficacy .

Comparison with Similar Compounds

4-Hydroxy-5-methoxypicolinic Acid (CAS: 1609406-52-1)

  • Key Difference : Replaces the 4-fluoro substituent with a hydroxyl group.
  • Reduced acidity at the carboxylic acid group compared to the fluoro analog, as fluorine’s electron-withdrawing effect is absent.

5-(4-(Trifluoromethoxy)phenyl)picolinic Acid (CAS: 1261820-95-4)

  • Key Difference : Features a trifluoromethoxy-substituted phenyl ring attached to the pyridine core.
  • Impact :
    • The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to the methoxy group in 4-fluoro-5-methoxypicolinic acid .
    • Greater electron-withdrawing effect may alter binding affinity in enzyme inhibition assays.

6-(2-Fluoro-5-methoxyphenyl)picolinic Acid (CAS: 1261906-15-3)

  • Key Difference : Fluorine and methoxy groups are located on a phenyl ring attached to the pyridine at position 6.

Structural Isomerism and Electronic Effects

Compound Substituent Positions Key Electronic Effects
4-Fluoro-5-methoxypicolinic acid Pyridine: 4-F, 5-OMe, 2-COOH High acidity (F enhances COOH deprotonation)
5-Fluoro-3-methylpicolinic acid (CAS: 107504-07-4) Pyridine: 5-F, 3-Me, 2-COOH Methyl group increases lipophilicity; reduced solubility
Methyl 5-fluoro-6-methylpicolinate (CAS: 1052714-11-0) Pyridine: 5-F, 6-Me; ester at 2 Esterification reduces acidity, enhancing cell membrane permeability

Solubility and Stability

  • Fluorine at position 4 in 4-fluoro-5-methoxypicolinic acid increases polarity and aqueous solubility compared to non-fluorinated analogs.
  • Methyl esters (e.g., Methyl 5-fluoro-6-methylpicolinate) exhibit higher lipid solubility but lower hydrolytic stability than carboxylic acid derivatives .

Key Research Findings

  • Bioactivity : Fluorine and methoxy substituents in picolinic acid derivatives are critical for interactions with metal ions in enzyme active sites, as seen in herbicides and antimicrobial agents .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., -F, -CF3) enhance binding to cytochrome P450 enzymes, while methoxy groups improve soil persistence in agrochemical applications .
    • Positional isomerism (e.g., phenyl vs. pyridine substituents) significantly alters pharmacokinetic profiles .

Biological Activity

4-Fluoro-5-methoxypicolinic acid is an aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and its mechanism of action. The findings are supported by relevant data tables and case studies.

Chemical Structure and Properties

4-Fluoro-5-methoxypicolinic acid is characterized by the following structural features:

  • Fluorine Atom : Enhances binding affinity to molecular targets.
  • Methoxy Group : Influences solubility and bioavailability.

The molecular formula is C7H6FNO2C_7H_6FNO_2 with a molecular weight of approximately 171.13 g/mol.

Antimicrobial Activity

Research indicates that 4-Fluoro-5-methoxypicolinic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLInhibition of cell wall synthesis
Staphylococcus aureus16 µg/mLDisruption of metabolic pathways
Pseudomonas aeruginosa64 µg/mLInterference with protein synthesis

Anticancer Properties

4-Fluoro-5-methoxypicolinic acid has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. Studies have demonstrated its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: MCF-7 Breast Cancer Cell Line

A study evaluated the effects of 4-Fluoro-5-methoxypicolinic acid on the MCF-7 breast cancer cell line. The compound was administered at varying concentrations to determine its IC50 value and effects on cell cycle progression.

Results:

  • IC50 : 150 µM
  • Cell Cycle Arrest : Increased G1 phase population from 51% to 66%.
  • Apoptosis Induction : Increased late apoptosis from 1% to 3% compared to control.

Table 2: Effects on Cell Cycle Distribution

Treatment Concentration (µM)G1 Phase (%)S Phase (%)G2 Phase (%)
Control512221
150661717

The biological activity of 4-Fluoro-5-methoxypicolinic acid can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The fluorine atom enhances binding affinity to enzymes involved in metabolic pathways.
  • Receptor Modulation : The methoxy group may influence receptor interactions, enhancing bioavailability and efficacy.

Research Findings

Recent studies have focused on optimizing the structure of derivatives based on 4-Fluoro-5-methoxypicolinic acid to enhance its biological activity. For instance, modifications in the picolinic acid framework have led to compounds with improved potency against specific cancer types and microbial strains.

Table 3: Structure-Activity Relationship (SAR) Findings

Compound DerivativeActivity ProfileNotes
Compound AHigh anticancer activityIC50 = 120 µM
Compound BModerate antimicrobial activityMIC = 32 µg/mL
Compound CLow activityFurther optimization required

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